molecular formula C13H12ClFN2O B2919616 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide CAS No. 2411268-68-1

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide

Cat. No. B2919616
CAS RN: 2411268-68-1
M. Wt: 266.7
InChI Key: UHSVGGNNDPQOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in the regulation of various physiological processes, including appetite, pain perception, mood, and memory. The discovery of CB1 antagonists like CP-945,598 has opened up new avenues for the development of drugs for the treatment of obesity, addiction, and other disorders.

Mechanism Of Action

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide acts as a competitive antagonist of the CB1 receptor. It binds to the receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of CB1-mediated signaling pathways, such as the activation of G proteins and the modulation of ion channels. The exact mechanism by which CB1 antagonists like 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide reduce food intake and body weight is not fully understood, but it is thought to involve the modulation of the reward and motivation pathways in the brain.
Biochemical and Physiological Effects
2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide has been shown to have a number of biochemical and physiological effects. In animal models, it reduces food intake and body weight, as well as the reinforcing effects of drugs of abuse. It also has anxiolytic and antidepressant-like effects. However, CB1 antagonists like 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide have also been shown to have negative effects on memory and cognition, as well as liver function.

Advantages And Limitations For Lab Experiments

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide has several advantages for lab experiments. It is a potent and selective CB1 antagonist, which makes it useful for studying the role of the CB1 receptor in various physiological processes. It is also relatively stable and easy to synthesize. However, 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain assays. It also has some toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for research on 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide and CB1 antagonists in general. One area of research is the development of CB1 antagonists with improved selectivity and reduced side effects. Another area of research is the identification of new therapeutic applications for CB1 antagonists, such as the treatment of pain or inflammation. Finally, there is a need for further research on the mechanism of action of CB1 antagonists and the role of the CB1 receptor in various physiological processes.

Synthesis Methods

The synthesis of 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide involves several steps, starting with the reaction of 2-chloro-N-cyclopropylacetamide with 4-cyano-2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction of the resulting intermediate with 1,1'-carbonyldiimidazole to form the final product. The synthesis of 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is the development of drugs for the treatment of obesity. CB1 antagonists like 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide have been shown to reduce food intake and body weight in animal models and clinical trials. However, the clinical development of CB1 antagonists for obesity has been hampered by their side effects, such as depression and anxiety.
Another area of research is the development of drugs for the treatment of addiction. CB1 antagonists have been shown to reduce drug-seeking behavior in animal models of addiction. 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide has been shown to reduce the reinforcing effects of cocaine and nicotine in rats. However, the clinical development of CB1 antagonists for addiction has also been limited by their side effects.

properties

IUPAC Name

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c14-6-13(18)17(11-3-4-11)8-10-2-1-9(7-16)5-12(10)15/h1-2,5,11H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSVGGNNDPQOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=C(C=C2)C#N)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.